molecular formula C12H22O2 B14606876 Cyclohexyl 2-methylpentanoate CAS No. 60988-38-7

Cyclohexyl 2-methylpentanoate

Cat. No.: B14606876
CAS No.: 60988-38-7
M. Wt: 198.30 g/mol
InChI Key: YPSSTFUENXMUKW-UHFFFAOYSA-N
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Description

Cyclohexyl 2-methylpentanoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from cyclohexanol and 2-methylpentanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-methylpentanoate can be synthesized through the esterification reaction between cyclohexanol and 2-methylpentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-methylpentanoate, like other esters, can undergo several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed

    Hydrolysis: Cyclohexanol and 2-methylpentanoic acid.

    Reduction: Cyclohexanol and 2-methylpentanol.

    Transesterification: A different ester depending on the alcohol used.

Mechanism of Action

The mechanism of action of cyclohexyl 2-methylpentanoate primarily involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing cyclohexanol and 2-methylpentanoic acid. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 2-methylpentanoate is unique due to its specific ester linkage and the presence of a cyclohexyl group, which imparts distinct chemical and physical properties compared to other esters. Its specific structure influences its reactivity and applications in various fields .

Properties

CAS No.

60988-38-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

cyclohexyl 2-methylpentanoate

InChI

InChI=1S/C12H22O2/c1-3-7-10(2)12(13)14-11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3

InChI Key

YPSSTFUENXMUKW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)OC1CCCCC1

Origin of Product

United States

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